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Compound of Interest

Compound Name: 3-Methylsulfinylphenylboronic acid

Cat. No.: B1417922 Get Quote

An In-Depth Technical Guide to 3-Methylsulfinylphenylboronic Acid: Properties, Synthesis,

and Applications

Introduction
3-Methylsulfinylphenylboronic acid is a specialized organoboron reagent that has garnered

significant interest within the realms of organic synthesis and medicinal chemistry. As a

bifunctional molecule, it features a boronic acid group, renowned for its utility in palladium-

catalyzed cross-coupling reactions, and a methylsulfinyl moiety, which can modulate

physicochemical properties such as solubility, polarity, and metabolic stability. This unique

combination makes it a valuable building block for the construction of complex molecular

architectures, particularly in the development of novel pharmaceutical agents and advanced

materials.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It provides a detailed examination of the core properties of 3-
Methylsulfinylphenylboronic acid, including its precise molecular weight, outlines robust

protocols for its synthesis and application, and explores its significance in modern synthetic

strategies. The content is structured to provide not only procedural steps but also the

underlying scientific rationale, ensuring a thorough understanding for both practical application

and innovative research.

Core Physicochemical Properties
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A precise understanding of a reagent's fundamental properties is paramount for its effective

use. This section details the key identifiers and characteristics of 3-
Methylsulfinylphenylboronic acid.

Molecular Weight and Formula
The cornerstone of any chemical entity's quantitative analysis is its molecular weight. For 3-
Methylsulfinylphenylboronic acid, this is derived from its molecular formula, C₇H₉BO₃S.[2]

Average Molecular Weight (Formula Weight): 184.02 g/mol .[2] This value is calculated using

the weighted average of the natural abundances of the isotopes of each element. It is the

standard value used for stoichiometric calculations in the laboratory.

Monoisotopic Mass: 184.03654 Da.[3] This value is calculated using the mass of the most

abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹¹B, ³²S). It is the value of primary

importance in high-resolution mass spectrometry for accurate mass determination of the

molecular ion.

Data Summary Table
The essential quantitative and qualitative data for 3-Methylsulfinylphenylboronic acid are

summarized below for quick reference.

Property Value Source(s)

Molecular Formula C₇H₉BO₃S [2]

Molecular Weight 184.02 g/mol [2]

CAS Number 1056475-66-1 [2]

Appearance Off-white to white solid [2]

SMILES String CS(=O)c1cccc(c1)B(O)O [3]

InChI Key
XYLPYIANRLXCDW-

UHFFFAOYSA-N
[3]

Storage Conditions
2-8°C, store under inert gas

(Nitrogen)
[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://pubchemlite.lcsb.uni.lu/e/compound/44630584
https://www.benchchem.com/product/b1417922?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://pubchemlite.lcsb.uni.lu/e/compound/44630584
https://pubchemlite.lcsb.uni.lu/e/compound/44630584
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2428688.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Distinction: Sulfinyl vs. Sulfonyl
For researchers in the field, it is critical to distinguish 3-Methylsulfinylphenylboronic acid
from its oxidized counterpart, 3-(Methylsulfonyl)phenylboronic acid. The sulfinyl group (-SO-)

and the sulfonyl group (-SO₂-) confer different electronic and steric properties to the molecule.

3-Methylsulfinylphenylboronic acid: (C₇H₉BO₃S), MW = 184.02 g/mol

3-(Methylsulfonyl)phenylboronic acid: (C₇H₉BO₄S), MW = 200.02 g/mol [4]

The presence of an additional oxygen atom in the sulfonyl derivative significantly increases the

molecular weight and alters its properties as a hydrogen bond acceptor and its overall polarity.

Careful verification of the starting material via analytical techniques like mass spectrometry is

essential to prevent unintended outcomes in synthesis.

Synthesis and Purification
The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic

intermediate, which is itself generated from a corresponding aryl halide. This well-established

methodology can be adapted for the preparation of 3-Methylsulfinylphenylboronic acid.

Synthetic Rationale and Strategy
The most logical retrosynthetic pathway involves the formation of the C-B bond by reacting an

organolithium species with a borate ester. The organolithium is generated from the

corresponding aryl bromide, in this case, 3-bromophenyl methyl sulfoxide. This choice is

predicated on the high reactivity of organolithium reagents, which allows the reaction to

proceed at very low temperatures, thus preserving thermally sensitive functional groups. An

inert atmosphere is crucial to prevent quenching of the highly reactive organolithium

intermediate by atmospheric oxygen or moisture.

Detailed Synthesis Protocol
This protocol describes a representative lab-scale synthesis of 3-
Methylsulfinylphenylboronic acid.

Reaction Setup:
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A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a

positive pressure of dry nitrogen.

Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber

septum for reagent addition.

Starting Material Preparation:

Dissolve 3-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF)

in the reaction flask.

Lithiation:

Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to

prevent side reactions and decomposition of the organolithium intermediate.

Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe over 30

minutes, ensuring the internal temperature does not rise above -70 °C.

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the

aryllithium species.

Borylation:

In a separate, dry flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF.

Add the triisopropyl borate solution to the aryllithium mixture dropwise at -78 °C. This step

forms the boronate ester intermediate.

After the addition is complete, allow the reaction to slowly warm to room temperature and

stir overnight.

Work-up and Purification:

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N

hydrochloric acid (HCl), adjusting the pH to ~5-6.[5] This hydrolyzes the boronate ester to

the desired boronic acid.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Concentrate the solvent under reduced pressure. The crude solid can be purified by

recrystallization or by slurrying in a non-polar solvent like n-hexane to yield the final

product.[5]

Synthesis Workflow Diagram
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Reaction Setup

Core Reaction

Work-up & Purification

1. Dissolve 3-bromophenyl
methyl sulfoxide in THF

2. Cool to -78 °C

3. Add n-Butyllithium
(Lithiation)

4. Add Triisopropyl Borate
(Borylation)

5. Acidic Quench (HCl)

6. Extraction with
Ethyl Acetate

7. Purification
(Recrystallization/Slurry)

Final Product:
3-Methylsulfinylphenylboronic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Methylsulfinylphenylboronic acid.
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Key Applications in Research & Development
The utility of 3-Methylsulfinylphenylboronic acid is most prominently demonstrated in its

application as a versatile coupling partner in the synthesis of biaryl and heteroaryl structures.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-

carbon bond formation in modern organic chemistry.[6] It involves the palladium-catalyzed

reaction between an organoboron compound (like 3-Methylsulfinylphenylboronic acid) and

an organic halide or triflate.[7][8]

Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle. A key step is

transmetalation, where the organic group from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid with a base to form a more nucleophilic

boronate species, which facilitates the transfer.[7]

Catalytic Cycle Diagram

Pd(0)L₂

R¹-Pd(II)L₂-X

 R¹-X

Reductive
Elimination

Oxidative
Addition

R¹-Pd(II)L₂-R²

 R²-B(OR)₃⁻

Transmetalation

 R¹-R²

Product (R¹-R²)

Aryl Halide (R¹-X)

Boronic Acid (R²-B(OH)₂) 
+ Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
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Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., 4-bromopyridine,

1.0 equiv), 3-Methylsulfinylphenylboronic acid (1.2 equiv), and a base (e.g., potassium

carbonate, 2.0 equiv).

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv). The choice of

catalyst and ligand is critical and can be optimized for specific substrates.

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (like

1,4-dioxane or DME) and water. Degas the mixture thoroughly by bubbling with nitrogen or

argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the

reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic

solvent. The combined organic layers are then washed, dried, and concentrated.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery
Boronic acids are a privileged structural class in medicinal chemistry, famously exemplified by

the proteasome inhibitor drug Bortezomib (Velcade®).[9] The boron atom can form reversible

covalent bonds with serine residues in enzyme active sites, leading to potent and specific

inhibition.

The 3-methylsulfinylphenyl scaffold itself offers several advantages:

Modulation of Properties: The sulfoxide group is a hydrogen bond acceptor and can improve

aqueous solubility and cell permeability.

Metabolic Handle: The sulfur atom can be a site for metabolic oxidation or reduction,

providing a means to tune the pharmacokinetic profile of a drug candidate.

Vectorial Orientation: The meta-substitution pattern provides a distinct three-dimensional

vector for orienting substituents to probe interactions within a protein binding pocket.
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Conceptual Application: Kinase Inhibitor Design

Many kinase inhibitors target the ATP-binding pocket of the enzyme.[10] A hypothetical inhibitor

designed using 3-Methylsulfinylphenylboronic acid could utilize the phenyl ring to establish

key hydrophobic interactions, while the methylsulfinyl group could engage in hydrogen bonding

with the protein backbone, enhancing binding affinity and selectivity.

Growth Factor Signal

Receptor Tyrosine Kinase
(Active)

Phosphorylated Substrate

ATP Substrate Protein

Downstream Signaling
(Cell Proliferation)

Inhibitor derived from
3-Methylsulfinylphenylboronic acid

Blocks ATP Binding Site

Click to download full resolution via product page

Caption: Conceptual inhibition of a kinase signaling pathway by a drug candidate.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-
Methylsulfinylphenylboronic acid before its use in synthesis. A common feature of boronic

acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as

boroxines.[11] This equilibrium can lead to broadened peaks in NMR spectra and should be

considered during analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.5 ppm, a

singlet for the methyl group (-SCH₃) around 2.5-3.0 ppm, and a broad singlet for the boronic

acid hydroxyl protons (-B(OH)₂) which is exchangeable with D₂O.

¹³C NMR: Aromatic carbons would appear in the 120-145 ppm region. The carbon atom

directly attached to the boron can sometimes be difficult to observe or appear broadened

due to quadrupolar relaxation from the boron nucleus.[11]

Infrared (IR) Spectroscopy
Key vibrational modes to identify include:

A strong, broad O-H stretching band for the B(OH)₂ group, typically in the 3200-3400 cm⁻¹

region.

Aromatic C-H stretching just above 3000 cm⁻¹.

A strong S=O stretching band for the sulfoxide group, typically found around 1050 cm⁻¹.

Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) is commonly used.

Expected Ions: In positive mode ESI-MS, one might observe the protonated molecule

[M+H]⁺. In high-resolution MS (HRMS), the measured mass should correspond to the

calculated monoisotopic mass (184.03654 Da) within a narrow tolerance (e.g., <5 ppm),

confirming the elemental composition.

Conclusion
3-Methylsulfinylphenylboronic acid stands out as a highly valuable and versatile reagent for

the modern synthetic chemist. With a precise molecular weight of 184.02 g/mol , its utility is

anchored in its capacity to participate in robust C-C bond-forming reactions like the Suzuki-

Miyaura coupling. Beyond its synthetic utility, the presence of the methylsulfinyl group provides

a strategic tool for modulating the biological and physical properties of target molecules,

making it particularly relevant for professionals in drug discovery and development. The
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protocols and data presented in this guide provide a solid foundation for the effective and

innovative application of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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